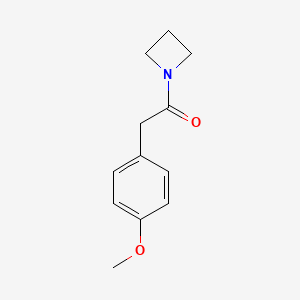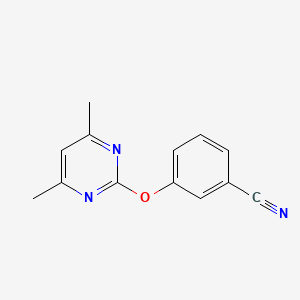
4-Fluorobenzyl(4-methylphenyl) sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzyl(4-methylphenyl) sulfone, also known as FBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and organic synthesis. In
Aplicaciones Científicas De Investigación
4-Fluorobenzyl(4-methylphenyl) sulfone has been studied for its potential applications in drug discovery. It has been found to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 4-Fluorobenzyl(4-methylphenyl) sulfone has also been used as a building block in the synthesis of novel organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzyl(4-methylphenyl) sulfone is not fully understood. However, it has been suggested that 4-Fluorobenzyl(4-methylphenyl) sulfone may inhibit the activity of enzymes involved in the production of inflammatory mediators and tumor growth.
Biochemical and Physiological Effects
In vitro studies have shown that 4-Fluorobenzyl(4-methylphenyl) sulfone inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-Fluorobenzyl(4-methylphenyl) sulfone has also been found to reduce the production of inflammatory cytokines in macrophages and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluorobenzyl(4-methylphenyl) sulfone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 4-Fluorobenzyl(4-methylphenyl) sulfone also exhibits potent biological activity, making it a valuable tool for studying the mechanisms of cancer and inflammation.
However, there are also limitations to using 4-Fluorobenzyl(4-methylphenyl) sulfone in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, 4-Fluorobenzyl(4-methylphenyl) sulfone may exhibit toxicity at high concentrations, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Fluorobenzyl(4-methylphenyl) sulfone. One area of interest is the development of new drugs based on the structure of 4-Fluorobenzyl(4-methylphenyl) sulfone. Researchers may also investigate the mechanism of action of 4-Fluorobenzyl(4-methylphenyl) sulfone in greater detail, with the goal of identifying new targets for cancer and inflammation treatment. Additionally, 4-Fluorobenzyl(4-methylphenyl) sulfone may be used as a starting material for the synthesis of novel organic compounds with potential applications in material science and catalysis.
Conclusion
In conclusion, 4-Fluorobenzyl(4-methylphenyl) sulfone is a chemical compound with potential applications in various fields such as drug discovery, material science, and organic synthesis. Its synthesis method is relatively straightforward, and it exhibits potent biological activity. However, its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations. Future research may focus on the development of new drugs based on the structure of 4-Fluorobenzyl(4-methylphenyl) sulfone, investigating its mechanism of action in greater detail, and using it as a starting material for the synthesis of novel organic compounds.
Métodos De Síntesis
The synthesis of 4-Fluorobenzyl(4-methylphenyl) sulfone involves the reaction of 4-fluorobenzyl chloride with 4-methylphenyl sulfone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The resulting product is purified through recrystallization or column chromatography.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGMYIRKCOXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methylsulfonyl]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

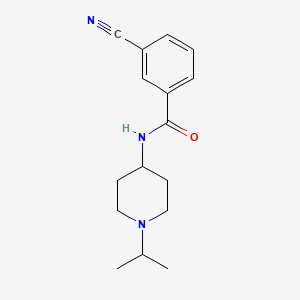
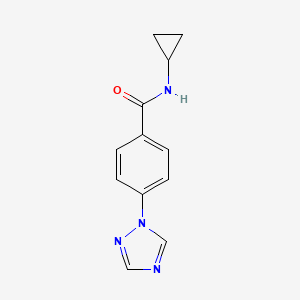
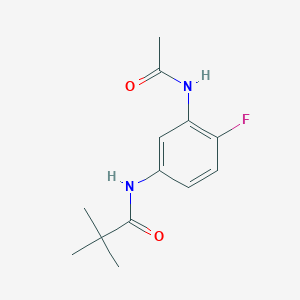
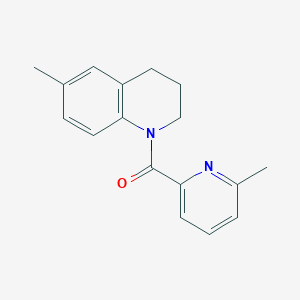
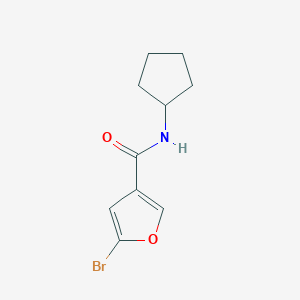
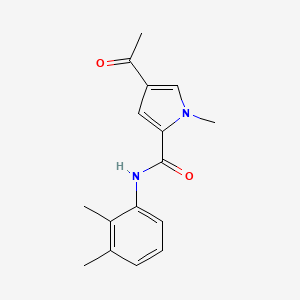
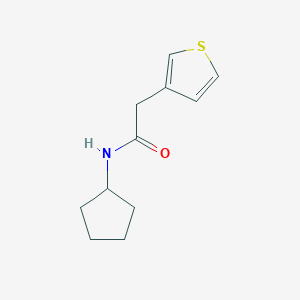
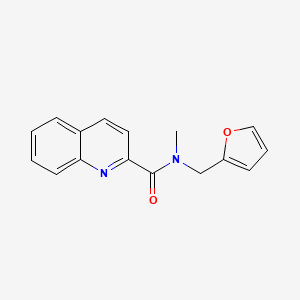
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)
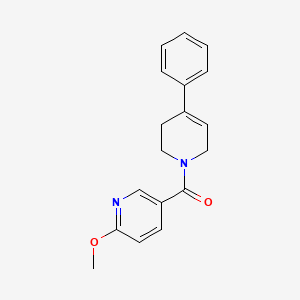

![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
